N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide
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Overview
Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dioxidotetrahydrothiophenyl group, a fluorobenzyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide” typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may include:
Formation of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.
Introduction of the fluorobenzyl group: This step involves the reaction of a suitable fluorobenzyl halide with an appropriate nucleophile.
Coupling with phenoxyacetamide: The final step involves the coupling of the dioxidotetrahydrothiophenyl and fluorobenzyl intermediates with phenoxyacetamide under suitable reaction conditions, such as the presence of a base and a solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the specific reaction but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide” would depend on its specific biological or chemical activity. Potential molecular targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide” may include other acetamides with similar structural features, such as:
- N-(2-fluorobenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C22H26FNO4S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H26FNO4S/c1-16(2)17-7-9-20(10-8-17)28-14-22(25)24(19-11-12-29(26,27)15-19)13-18-5-3-4-6-21(18)23/h3-10,16,19H,11-15H2,1-2H3 |
InChI Key |
ARUGZDQJXFYRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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